molecular formula C17H12ClNO3S B1216978 p-Hydroxyfentiazac CAS No. 67724-24-7

p-Hydroxyfentiazac

Cat. No. B1216978
Key on ui cas rn: 67724-24-7
M. Wt: 345.8 g/mol
InChI Key: DJNVULSXUFPTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04385059

Procedure details

2-(4-Acetoxyphenyl)-4-(4-chlorophenyl)-thiazole-5-acetic acid (prepared according to Example 3) is hydrolysed using 2 N sodium hydroxide to give the title compound.
Name
2-(4-Acetoxyphenyl)-4-(4-chlorophenyl)-thiazole-5-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[S:12][C:13]([CH2:23][C:24]([OH:26])=[O:25])=[C:14]([C:16]3[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=3)[N:15]=2)=[CH:7][CH:6]=1)(=O)C.[OH-].[Na+]>>[Cl:22][C:19]1[CH:18]=[CH:17][C:16]([C:14]2[N:15]=[C:11]([C:8]3[CH:7]=[CH:6][C:5]([OH:4])=[CH:10][CH:9]=3)[S:12][C:13]=2[CH2:23][C:24]([OH:26])=[O:25])=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
2-(4-Acetoxyphenyl)-4-(4-chlorophenyl)-thiazole-5-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C=1SC(=C(N1)C1=CC=C(C=C1)Cl)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N=C(SC1CC(=O)O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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